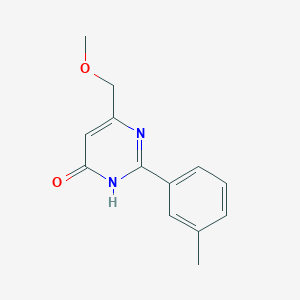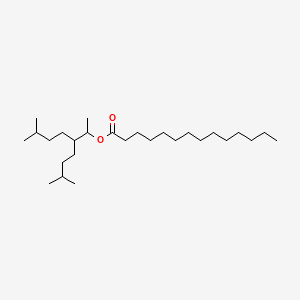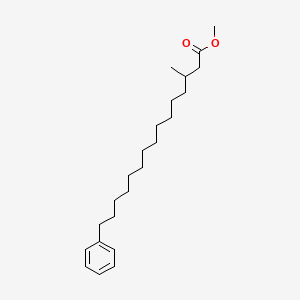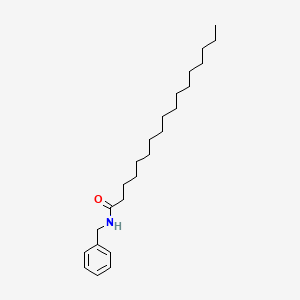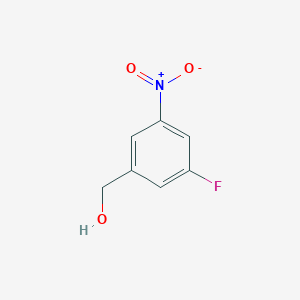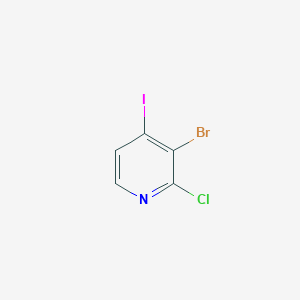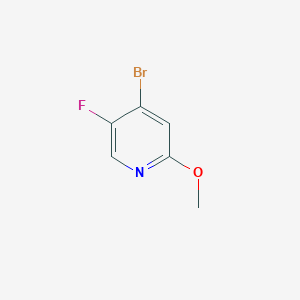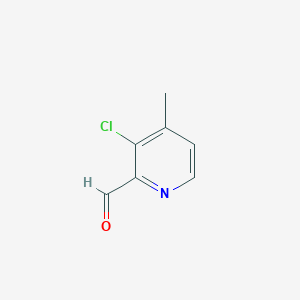![molecular formula C17H26BrN3O2 B3030292 3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine CAS No. 886365-21-5](/img/structure/B3030292.png)
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine
Descripción general
Descripción
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a bromo-phenyl group and protected amino groups
Mecanismo De Acción
Target of Action
The compound, also known as “tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate” or “tert-Butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate”, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity are key factors in its role in the sm coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s reactivity . Additionally, the compound’s stability can be influenced by the pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common approach is to start with the pyrrolidine ring and introduce the bromo-phenyl group through a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst and a boronic acid derivative of the bromo-phenyl group .
The amino groups are then protected using tert-butoxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The final product is obtained after purification, typically through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine is unique due to its specific substitution pattern and the presence of both Boc-protected amino groups and a bromo-phenyl group
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-8-9-21(11-14)15(10-19)12-4-6-13(18)7-5-12/h4-7,14-15H,8-11,19H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHSTDNSJRIFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661501 | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-21-5 | |
| Record name | Carbamic acid, [1-[2-amino-1-(4-bromophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
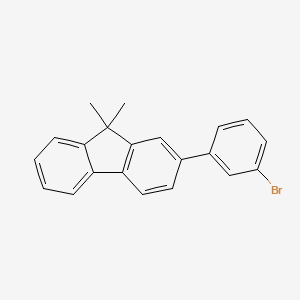
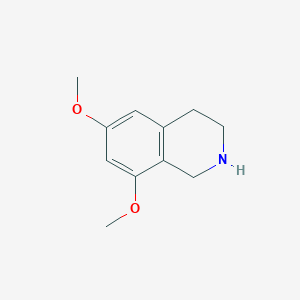
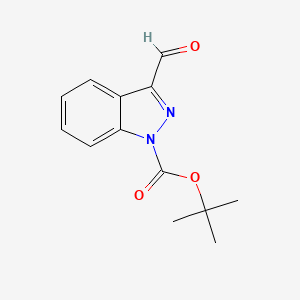
![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)

